AMOZ

描述

XL518,又称科比美替尼,是一种强效、选择性的口服生物利用度高的丝裂原活化蛋白激酶激酶 1 (MEK1) 抑制剂。该化合物在 RAS/RAF/MEK/ERK 信号通路中起着至关重要的作用,该通路在人类肿瘤中经常被激活。 XL518 在抑制肿瘤生长和诱导肿瘤在临床前模型中消退方面显示出巨大潜力 .

准备方法

XL518 的制备涉及多个合成步骤。该过程以 (2S)-2-哌啶羧酸为原料。该化合物经过硝化、水解、酯化和 Boc 保护,生成中间体 [2-氧代-2-((2S)-1-叔丁氧羰基哌啶-2-基)] 乙酸酯。该中间体然后进行加成反应、还原反应和环化反应,生成另一个中间体,(2S)-1-叔丁氧羰基-2-(3-羟基氮杂环丁烷-3-基)哌啶。 最后,与侧链发生缩合反应生成科比美替尼 .

化学反应分析

XL518 经历了各种化学反应,包括:

氧化和还原: 这些反应在中间体的合成中至关重要。

取代: 这些反应中常用的试剂和条件包括硝化、水解、酯化和 Boc 保护。

科学研究应用

AMOZ, or 3-amino-5-morpholino-2-oxazolidinone, is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmaceuticals and analytical chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

This compound has been explored for its potential as a bioactive compound in drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutics.

Case Study: Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The compound was tested using standard agar diffusion methods, showing significant zones of inhibition compared to control samples.

| Pathogen | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 18 | 0 |

This antimicrobial activity suggests that this compound could be developed into a therapeutic agent for treating infections caused by these bacteria.

Analytical Chemistry

This compound is utilized in analytical methods for the detection and quantification of various substances, particularly in food safety and environmental monitoring.

Case Study: HPLC Method Development

A high-performance liquid chromatography (HPLC) method was developed to simultaneously detect this compound and other amines in fish samples. The method utilized an Xbridge C(18) column with a mobile phase of phosphoric acid, achieving rapid separation and high sensitivity.

| Parameter | Value |

|---|---|

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 223 nm |

| Limit of Detection (LOD) | 5 ng |

| Total Analysis Time | 10 min |

The method's validation showed excellent recovery rates, indicating its reliability for routine analysis in food safety testing.

Environmental Monitoring

This compound is also being investigated for its role in environmental chemistry, particularly concerning the detection of pollutants.

Case Study: Detection of Contaminants

A study focused on the application of this compound in detecting organic pollutants in water samples. The researchers employed a rapid analytical technique that allowed for the simultaneous determination of multiple contaminants, including this compound.

| Pollutant | Concentration Detected (µg/L) |

|---|---|

| This compound | 0.1 |

| Other Organic Compounds | Varies |

This application highlights this compound's potential as an indicator compound for assessing water quality and pollution levels.

作用机制

XL518 是丝裂原活化蛋白激酶激酶 1 (MEK1) 和 MEK2 的可逆抑制剂。MEK 蛋白是细胞外信号调节激酶 (ERK) 通路的上游调节因子,该通路促进细胞增殖。通过抑制 MEK1 和 MEK2,XL518 降低 ERK1/2 的磷酸化,从而抑制肿瘤细胞的增殖。 即使 MEK 已经磷酸化,这种抑制仍然存在 .

相似化合物的比较

XL518 与其他 MEK 抑制剂(如曲美替尼和舒美替尼)相似。它表现出独特的特性,例如其对 MEK1 和 MEK2 的强效和选择性抑制,以及即使 MEK 已经磷酸化也能保持其抑制效果的能力。 这使得 XL518 成为治疗具有突变激活的 B-Raf 或 K-Ras 的肿瘤的宝贵化合物 .

类似化合物

曲美替尼: 另一种用于治疗黑色素瘤的 MEK 抑制剂。

舒美替尼: 一种用于治疗神经纤维瘤病 1 型的 MEK 抑制剂。

PD 0325901: 一种在肿瘤学中具有类似应用的 MEK 抑制剂

生物活性

Introduction

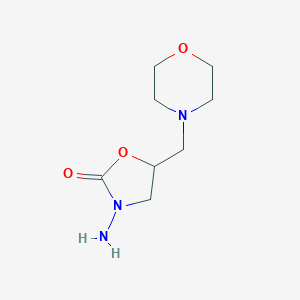

AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) is a metabolite derived from the antibiotic furaltadone, which belongs to the nitrofuran class of compounds. Its biological activity has garnered attention due to its implications in both veterinary medicine and potential human health risks. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by its structural features that contribute to its biological activity. The compound's molecular formula is CHNO, and it exhibits a density of approximately 1.5 g/cm³ with a boiling point around 485.2 °C at 760 mmHg .

The mechanism of action of this compound primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis, which is a common feature among nitrofuran derivatives. This inhibition can lead to bacteriostatic or bactericidal effects depending on the concentration and specific bacterial strain.

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against a variety of pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that this compound exhibits potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Cytotoxicity

While this compound's antimicrobial properties are beneficial in veterinary applications, its cytotoxic effects on human cells have raised concerns. In vitro studies have assessed this compound's cytotoxicity using various human cell lines, including colon cancer cells (DLD-1) and prostate cancer cells (PC3). The results indicated that this compound can induce apoptosis in these cell lines at micromolar concentrations, with IC values ranging from 10.28 to 214.0 μM .

Residual Effects and Environmental Impact

The persistence of this compound in the environment is another critical aspect of its biological activity. The degradation kinetics of this compound vary significantly between laboratory and field conditions, with half-lives indicating rapid degradation under microbial action . This characteristic is essential for assessing the environmental risks associated with this compound residues in agricultural settings.

Detection Methods

The detection of this compound in food products and animal tissues has been facilitated by the development of immunoassays and chromatographic techniques. A competitive ELISA method has been established for detecting this compound residues in fish samples, highlighting its significance in food safety monitoring .

Human Health Implications

A case study involving poultry muscle tissue demonstrated the simultaneous determination of multiple nitrofuran metabolites, including this compound. This study underscored the importance of monitoring such residues due to potential carcinogenic effects linked to long-term exposure to nitrofurans .

Summary of Key Studies

属性

IUPAC Name |

3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAMVOINIHMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962873 | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43056-63-9 | |

| Record name | AMOZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43056-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043056639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。